![molecular formula C16H13ClN2O2 B2508526 N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-55-7](/img/structure/B2508526.png)

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

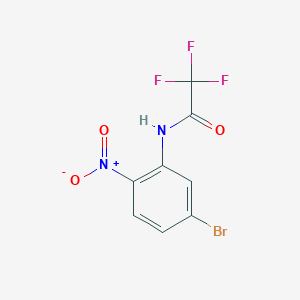

The compound "N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide" is a structurally complex molecule that belongs to the class of organic compounds known as carboxamides. It features a furo[3,2-b]pyridine core, which is a bicyclic structure consisting of a furan ring fused to a pyridine ring. The molecule is further substituted with a chloro-methylphenyl group and a carboxamide functional group, which are known to influence the electronic properties and interaction landscapes of such compounds .

Synthesis Analysis

The synthesis of related chlorophenylpyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes . Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through reactions involving chlorinated pyridine carboxylic acids and amines under controlled conditions . The optimization of reaction conditions, such as reactant molar ratios, temperature, and reaction time, is crucial to achieve high yields and purity of the target product .

Molecular Structure Analysis

The molecular structure of chlorophenylpyridinecarboxamides can exhibit various interactions, such as hydrogen bonding and intramolecular interactions, which influence the planarity and symmetry of the molecules . For instance, in the case of chloro{[N-methyl-N-(2'-pyridinecarboxamide)N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II), the ligand exhibits a tridentate coordination to the palladium atom, and the molecular geometry is retained in solution, as evidenced by NMR studies . This suggests that the compound "this compound" may also exhibit a complex geometry that could be retained in different states.

Chemical Reactions Analysis

The chemical reactivity of furo[3,2-b]pyridine derivatives can involve various reactions such as cyanation, chlorination, and nitration . These reactions can lead to the formation of different functional groups, such as cyano, chloro, and nitro groups, which can further react to form carboxamides, carboxylic acids, esters, and other derivatives . The presence of a chloro substituent on the phenyl ring can also lead to rotational disorder, as observed in some anticonvulsant drugs .

Physical and Chemical Properties Analysis

The physical properties of chlorophenylpyridinecarboxamides, such as melting temperatures, can be influenced by lattice energy and molecular symmetry, following Carnelley’s rule . The melting points can be predicted from a linear regression of these variables, and the relationships with total energy, electrostatic components, and hydrogen bond components have been analyzed . The chemical properties, such as the ability to form hydrogen bonds and the presence of rotational disorder, contribute to the stabilization of the molecular structure in the solid state .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to the structure have been synthesized and evaluated for their potential as antidepressant and nootropic agents. For instance, a study detailed the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, which were investigated for their antidepressant activity. Certain compounds within this study demonstrated significant antidepressant and nootropic activities, highlighting the potential central nervous system (CNS) activity of structurally similar compounds (Thomas et al., 2016).

Antimicrobial Activity

Another research avenue involves the synthesis of novel compounds for antimicrobial applications. A study synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which demonstrated significant antibacterial and antifungal activities. This suggests that compounds with similar structural frameworks could be potent antimicrobial agents (Zhuravel et al., 2005).

Chemical Synthesis and Catalysis

Research also extends to the synthesis and catalytic applications of related compounds. For example, a study explored the concomitant polymorphism of a pyridine-2,6-dicarboxamide derivative, which was not only synthesized and characterized but also evaluated for its antibacterial activities and catalytic potential in transfer hydrogenation reactions. This highlights the multifaceted applications of such compounds in both biological and chemical synthesis contexts (Özdemir et al., 2012).

Material Science and Polymer Chemistry

In the field of material science, related compounds have been utilized in the synthesis of polymers. A study involving the synthesis of aromatic polyamides and polyimides based on certain diamines showcased the potential of these compounds in creating materials with desirable thermal and solubility properties, pointing towards applications in advanced material development (Yang & Lin, 1995).

Mechanism of Action

Target of Action

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is known to interact with multiple biological targets. These include G protein-coupled receptor (GPCR), P2Y12 platelet receptor, a DNA repair enzyme, tyrosyl DNA phosphodiesterase 1, colchicine binding site tubulin, phospholipase C-δ1, PIM1-like kinases, and eEF2K, elongation kinases eukaryotic factor 2, and cyclooxygenase . These targets play crucial roles in various cellular processes, including signal transduction, platelet aggregation, DNA repair, microtubule dynamics, lipid signaling, protein phosphorylation, and inflammation .

Mode of Action

For instance, it may bind to the active sites of enzymes, altering their activity, or interact with receptors, modulating their signaling pathways .

Biochemical Pathways

This compound is likely to affect multiple biochemical pathways due to its broad range of targets. For example, it may influence the phosphoinositide pathway by targeting phospholipase C-δ1, or affect microtubule dynamics by binding to the colchicine binding site on tubulin . It may also impact DNA repair pathways through its interaction with DNA repair enzymes .

Pharmacokinetics

For instance, its absorption may be affected by its chemical structure and the presence of functional groups, while its distribution could be influenced by its lipophilicity and protein binding .

Result of Action

The molecular and cellular effects of this compound are likely diverse due to its broad range of targets. For example, it may induce apoptosis in cancer cells, reduce the percentage of cancer stem cells, or alter cellular metabolism . These effects could contribute to its potential anti-inflammatory and anticancer activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSARMFZWUQZPNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)

![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)

![2-cyano-3-(furan-2-yl)-N-[(oxan-2-yl)methanesulfonyl]prop-2-enamide](/img/structure/B2508448.png)

![3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B2508450.png)

![8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2508451.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)

![2-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508453.png)

![Methyl 4-(2-((2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2508454.png)

![3-(4-chlorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508461.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2508463.png)

![2-[4-(Morpholin-4-ylsulfonyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B2508465.png)